

Application Notes: Neratinib In Vitro Cell Proliferation Assay

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Compound of Interest

Compound Name: *Neratinib*

Cat. No.: *B1684480*

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Introduction

Neratinib is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.^{[1][2][3]} By covalently binding to the ATP-binding site in the kinase domain of these receptors, **Neratinib** blocks their autophosphorylation and downstream signaling.^{[1][4]} This inhibition disrupts key pathways responsible for cell growth and survival, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.^{[1][4]} Consequently, **Neratinib** leads to cell cycle arrest, primarily at the G1-S phase transition, and a reduction in tumor cell proliferation.^{[4][5][6]}

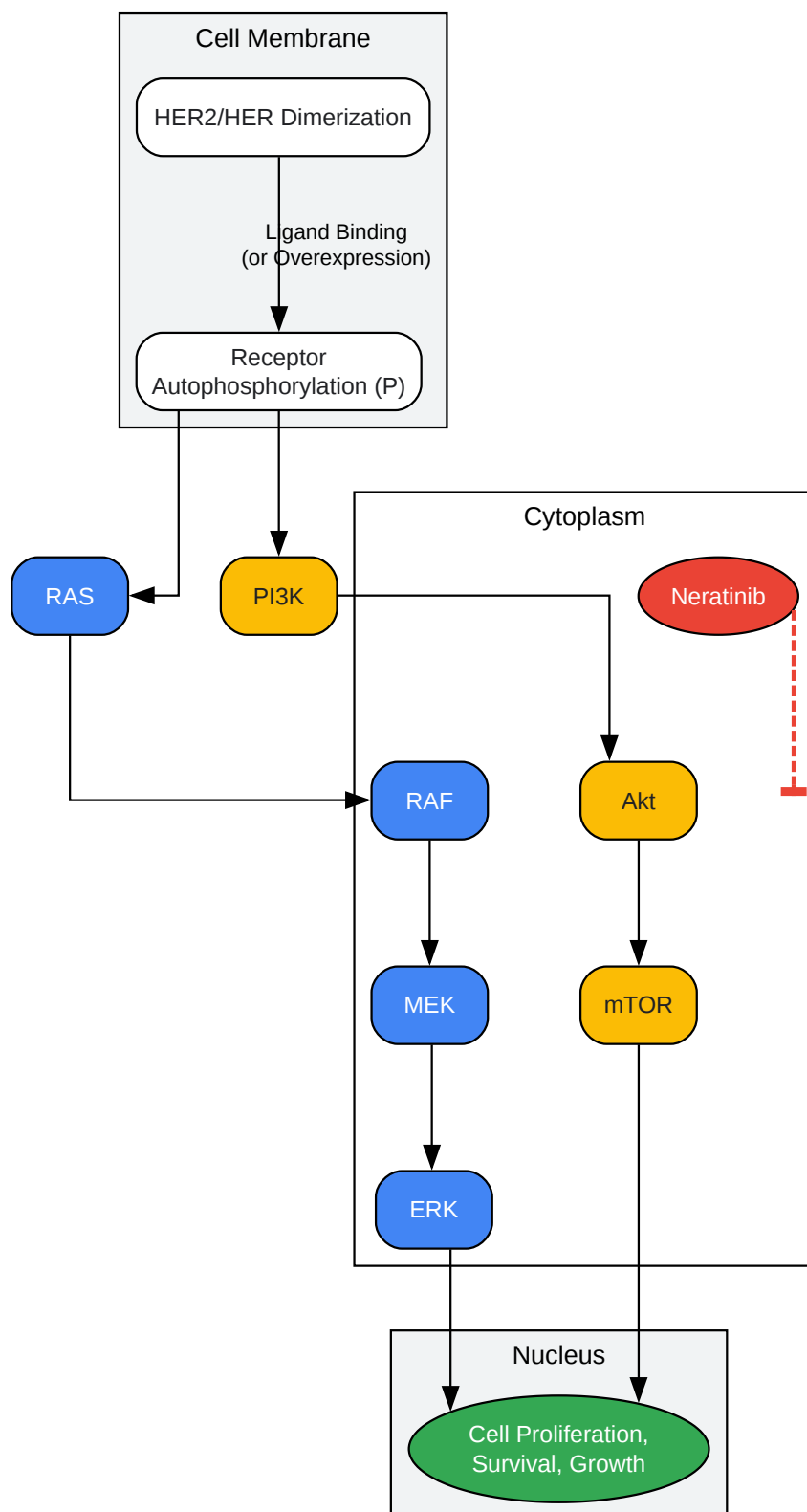
The in vitro cell proliferation assay is a fundamental tool for evaluating the cytotoxic and cytostatic effects of **Neratinib** on cancer cell lines, particularly those overexpressing HER2. This document provides a detailed protocol for assessing **Neratinib**'s efficacy using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.

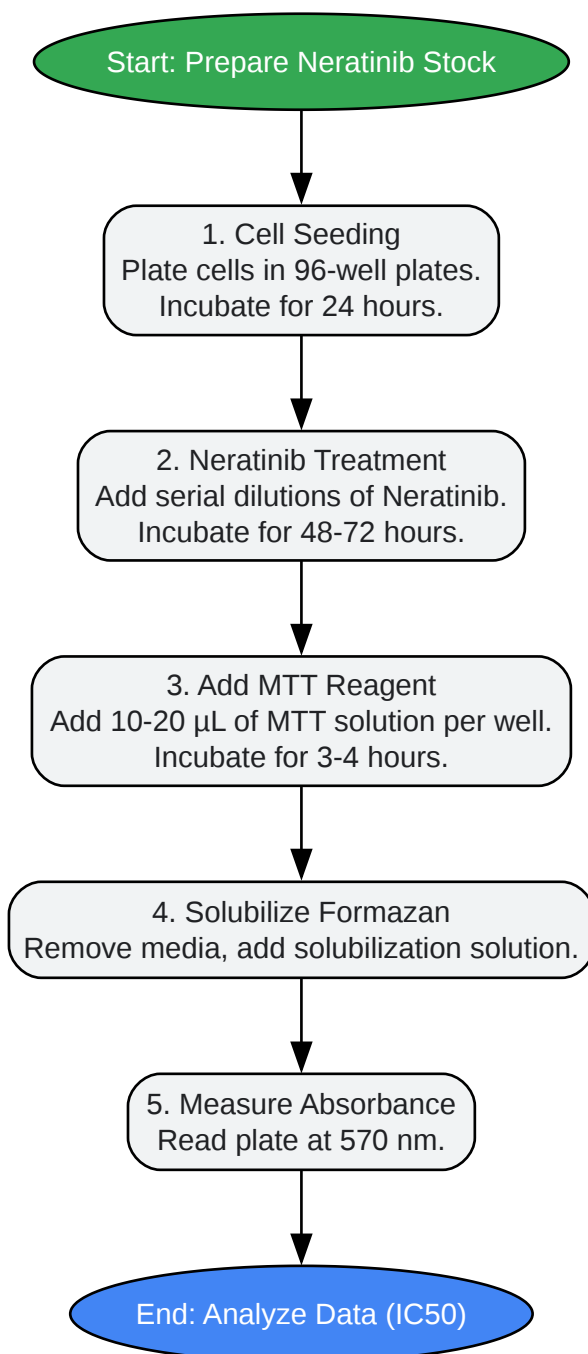
Mechanism of Action: Neratinib Inhibition of HER2 Signaling

Neratinib exerts its anti-proliferative effects by irreversibly inhibiting HER family kinases. In HER2-positive cancer cells, HER2 receptors form homodimers or heterodimers (e.g., with HER3), leading to autophosphorylation of tyrosine residues in their intracellular domain. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and

PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and differentiation.

Neratinib's irreversible binding prevents this phosphorylation, effectively shutting down these oncogenic signals and inhibiting tumor cell growth.[4][5]





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